N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}nicotinohydrazide
Description
N'-{(E)-[3-(Benzyloxy)-4-Methoxyphenyl]Methylidene}Nicotinohydrazide is a hydrazide-based Schiff base compound with the molecular formula C₂₁H₁₉N₃O₃ and an average molecular mass of 361.401 g/mol . Its structure features a nicotinohydrazide backbone conjugated to a substituted benzylidene moiety. The benzyloxy and methoxy groups at the 3- and 4-positions of the phenyl ring confer distinct electronic and steric properties, influencing its reactivity and biological interactions. This compound is synthesized via condensation of 3-hydroxy-4-methoxybenzaldehyde derivatives with nicotinohydrazide under acidic conditions, a method analogous to related hydrazide derivatives .
Properties
Molecular Formula |
C21H19N3O3 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H19N3O3/c1-26-19-10-9-17(12-20(19)27-15-16-6-3-2-4-7-16)13-23-24-21(25)18-8-5-11-22-14-18/h2-14H,15H2,1H3,(H,24,25)/b23-13+ |
InChI Key |
RTHJAMHUJHCXPT-YDZHTSKRSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CN=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}nicotinohydrazide typically involves the condensation reaction between 3-(benzyloxy)-4-methoxybenzaldehyde and nicotinohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}nicotinohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}nicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}nicotinohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}nicotinohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound belongs to a broader class of arylidene nicotinohydrazides and Schiff base derivatives. Key structural analogs include:
Key Structural Insights :
- Substituent Effects : The 3-benzyloxy-4-methoxy substitution in the target compound enhances solubility in polar solvents compared to nitro- or methylbenzyl-substituted analogs .
- Backbone Variations: Replacement of the pyridine (nicotinoyl) ring with pyrazole or triazole alters hydrogen-bonding capacity and target binding.
Antibacterial and Antifungal Activity
- Target Compound : Demonstrates moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), attributed to its ability to disrupt bacterial membrane integrity via hydrazide-metal chelation .
- (E)-N'-Benzylidene-Benzohydrazide Analogs : Derivatives with electron-withdrawing groups (e.g., nitro) show enhanced activity (MIC = 8–16 µg/mL) due to increased electrophilicity and membrane penetration .
- Isatin-Nicotinohydrazide Hybrids: Exhibit superior potency against drug-resistant strains (e.g., MRSA, MIC = 4 µg/mL) via dual inhibition of DNA gyrase and efflux pumps .
Anticancer Activity
- Target Compound : Moderate cytotoxicity against HeLa cells (IC₅₀ = 45 µM), likely through ROS generation and apoptosis induction .
- Vanadium Complexes of Nicotinohydrazides: Significantly lower IC₅₀ values (e.g., 12 µM in MCF-7 cells) due to metal-ligand synergism enhancing DNA intercalation .
Physicochemical and Computational Comparisons
- Solubility : The target compound’s logP value (2.8 ) is lower than triazole-containing analogs (logP = 3.5–4.0), reflecting better aqueous solubility .
- DFT Studies : B3LYP/6-311G calculations reveal a planar geometry with a dihedral angle of 8.2° between the phenyl and pyridine rings, favoring intermolecular interactions. In contrast, pyrazole analogs exhibit greater torsional strain (dihedral = 15.6°), reducing crystal packing efficiency .
Key Observations :
Biological Activity
N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}nicotinohydrazide is a compound of increasing interest due to its potential biological activities. This article provides an overview of its synthesis, chemical properties, and various biological activities, including antimicrobial, anticancer, and other pharmacological effects.
- Molecular Formula : C18H24N2O3
- Molecular Weight : 316.4 g/mol
- IUPAC Name : N-[(E)-(3-benzyloxy-4-methoxyphenyl)methylideneamino]nicotinohydrazide
- Structure : The compound features a hydrazide functional group linked to a substituted phenyl ring, which is known to influence its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 3-benzyloxy-4-methoxybenzaldehyde and nicotinohydrazide. The reaction is usually conducted in ethanol or methanol under reflux conditions, followed by purification through recrystallization.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.
Anticancer Properties
This compound has been studied for its anticancer effects, particularly against different cancer cell lines:
- Cell Lines Tested :
- Huh7 (Hepatocellular carcinoma)
- MCF-7 (Breast cancer)
- HeLa (Cervical cancer)
Case Study Findings :
- Huh7 Cells : Treatment with this compound resulted in significant cytotoxicity with an IC50 value of approximately 38 μM after 48 hours. The compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.
- MCF-7 Cells : Similar inhibitory effects were observed, where the compound downregulated anti-apoptotic proteins while upregulating pro-apoptotic factors.
The proposed mechanism for the anticancer activity involves:
- Induction of apoptosis via mitochondrial pathways.
- Inhibition of cell migration and invasion through suppression of epithelial-mesenchymal transition (EMT) markers.
- Modulation of signaling pathways such as NFκB and STAT3, which are critical in cancer progression.
Summary Table of Biological Activities
| Activity Type | Effect Observed | Cell Line | IC50 Value (μM) |
|---|---|---|---|
| Antimicrobial | Growth inhibition | Various bacteria | Not specified |
| Anticancer | Cytotoxicity | Huh7 | 38.15 |
| Cytotoxicity | MCF-7 | Not specified | |
| Induction of apoptosis | HeLa | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
